molecular formula C28H29N3O5 B8103393 Zotatifin CAS No. 2098191-53-6

Zotatifin

Katalognummer B8103393
CAS-Nummer: 2098191-53-6
Molekulargewicht: 487.5 g/mol
InChI-Schlüssel: QYCXWOACFWMQFO-WZWZCULESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zotatifin, also known as eFT226, is a potent, selective, and well-tolerated eIF4A inhibitor . It is designed to block a gene eIF4A, which when blocked, prevents the genes that cause cancer cells to grow and divide from functioning . This compound increases the affinity between eIF4A and specific polypurine sequence motifs and has been reported to inhibit the translation of driver oncogenes in models of lymphoma .


Molecular Structure Analysis

The chemical formula of this compound is C28H29N3O5 . Its exact mass is 487.21 and its molecular weight is 487.556 .

Wissenschaftliche Forschungsanwendungen

First-in-Class eIF4A Inhibitor in Solid Tumors

Zotatifin (eFT226) is recognized as a first-in-class, potent inhibitor targeting RNA helicase eIF4A1. It functions by forming a stable mRNA:eIF4A:drug ternary complex at specific polypurine motifs within the 5’-untranslated region (5’-UTR). This mechanism inhibits ribosome docking and subsequently suppresses the efficient translation of select transcripts. This compound has shown efficacy in down-regulating the translation of numerous oncogenes with complex 5’ mRNA structures, including ERBB2, FGFR1/2, EGFR, KRAS, and CCND1. This has been observed in preclinical models, providing a new avenue for treating various solid tumors with mutations or amplifications in these genes (Meric-Bernstam et al., 2022).

Proteomic Analysis of Translation Inhibition

In the realm of tactical disruption of protein synthesis as a therapeutic strategy, this compound is evaluated for both cancer and COVID-19 treatment. Proteomic analysis reveals that the impact of this compound is more complex than mere translational inhibition. It induces a broad adaptation in the translational landscape, involving upregulation of various proteins and activation of cytotoxic mechanisms not replicated by eIF4A silencing alone. This comprehensive response involves several translation factors, suggesting a unique mechanism of action (Ho et al., 2021).

Inhibition of Tumor Growth in RTK Driven Tumors

This compound's role as a selective eIF4A inhibitor is significant in blocking tumor growth, especially in tumors driven by receptor tyrosine kinases (RTKs). Its mechanism involves increasing the affinity between eIF4A and specific sequence motifs in the 5’-UTRs of HER2 and FGFR1/2 RTKs. The inhibitor effectively downregulates oncoprotein expression, leading to potent inhibition of cell proliferation and induction of apoptosis in solid tumor models. The sensitivity of RTK-driven tumor models to this compound correlates with high basal levels of mTOR activity and elevated translational capacity, highlighting its unique application in treating RTK-driven cancers (Gerson-Gurwitz et al., 2021).

Wirkmechanismus

Zotatifin works by increasing the affinity between eIF4A and specific polypurine sequence motifs, thereby inhibiting the translation of driver oncogenes . It has been reported to inhibit the translation of oncogenes in models of lymphoma . This compound also promotes eIF4A binding to specific mRNA sequences with recognition motifs in the 5’-UTRs .

Zukünftige Richtungen

Zotatifin is currently being evaluated in Phase 2a expansion cohorts in certain biomarker-positive solid tumors, including ER+ breast cancer and KRAS-mutant NSCLC . The FDA has granted fast track designation to this compound for use in combination with fulvestrant and abemaciclib as second- or third-line therapy for the treatment of patients with estrogen receptor-positive, HER2-negative advanced or metastatic breast cancer with disease progression following treatment with endocrine therapy and a CDK4/6 inhibitor .

Eigenschaften

IUPAC Name

4-[(2S,3R,4S,5S,6R)-4-[(dimethylamino)methyl]-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-trien-6-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-31(2)16-20-23(18-8-6-5-7-9-18)28(19-12-10-17(15-29)11-13-19)27(33,25(20)32)24-21(36-28)14-22(34-3)30-26(24)35-4/h5-14,20,23,25,32-33H,16H2,1-4H3/t20-,23-,25-,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCXWOACFWMQFO-WZWZCULESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1C(C2(C(C1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001022536
Record name Zotafin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2098191-53-6
Record name Zotatifin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098191536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotatifin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zotafin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTATIFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EWN8Z05CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotatifin
Reactant of Route 2
Zotatifin
Reactant of Route 3
Zotatifin
Reactant of Route 4
Reactant of Route 4
Zotatifin
Reactant of Route 5
Reactant of Route 5
Zotatifin
Reactant of Route 6
Reactant of Route 6
Zotatifin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.